![molecular formula C8H6IN3 B1360883 2-(1H-Imidazol-1-yl)-3-iodopyridine CAS No. 1001658-88-3](/img/structure/B1360883.png)
2-(1H-Imidazol-1-yl)-3-iodopyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . It is a white or colorless solid that is highly soluble in water and other polar solvents .
Synthesis Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It has a molecular weight of 112.13 g/mol .Scientific Research Applications
Antifungal Applications
2-(1H-Imidazol-1-yl)-3-iodopyridine: derivatives have shown promise in the treatment of fungal infections. For instance, imidazole-containing chalcones are effective against Aspergillus fumigatus , the causative agent of pulmonary aspergillosis . This application is significant due to the prevalence of Aspergillus-related respiratory diseases, especially in immunocompromised individuals.
Antimicrobial Activity
The imidazole moiety is a part of various compounds with broad antimicrobial properties. Compounds with this structure have been used to develop new drugs that address antibiotic resistance, a growing concern in public health . The presence of the imidazole ring can enhance the efficacy of these drugs.
Anti-inflammatory Properties
Imidazole derivatives are known for their anti-inflammatory effects. This makes them valuable in the development of treatments for chronic inflammatory diseases. The structural features of imidazole allow for the modulation of biological pathways involved in inflammation .
Antitumor Potential
The unique structure of imidazole-based compounds contributes to their antitumor activity. These compounds can be synthesized to target specific pathways in cancer cells, offering a pathway for the development of novel anticancer therapies .
Antiviral Uses
Imidazole compounds have shown potential in antiviral therapy. Their ability to interfere with viral replication makes them candidates for the treatment of various viral infections, including those caused by emerging and re-emerging viruses .
Chemotherapeutic Applications
Imidazole rings are present in many chemotherapeutic agents. They play a crucial role in the mechanism of action of these drugs, often by interacting with DNA or other cellular targets to inhibit the proliferation of cancer cells .
Mechanism of Action
The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
Future Directions
Imidazole has become an important synthon in the development of new drugs . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . This suggests that imidazole compounds, including potentially “2-(1H-Imidazol-1-yl)-3-iodopyridine”, could have a wide range of applications in the future.
properties
IUPAC Name |
2-imidazol-1-yl-3-iodopyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6IN3/c9-7-2-1-3-11-8(7)12-5-4-10-6-12/h1-6H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZAXDXNHGBMAIE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N2C=CN=C2)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6IN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-Imidazol-1-yl)-3-iodopyridine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.